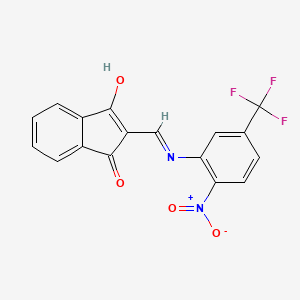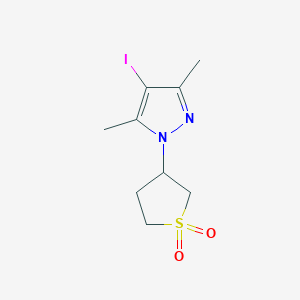
3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-propanenitrile” is a biochemical for proteomics research applications . It has a molecular weight of 275.09 and a molecular formula of C8H10IN3 .
Synthesis Analysis
The synthesis of a similar compound, “3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid”, involves a multi-step reaction . The first step involves the use of sodium hydride in tetrahydrofuran at 0 °C for 0.17 hours, followed by a reaction at 60 °C for 2 hours . The second step involves the use of hydrogen chloride in 1,4-dioxane at 20 °C for 0.5 hours .Molecular Structure Analysis
The molecular structure of “3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-propanenitrile” can be represented by the SMILES notation: CC1=C(C(=NN1CCC#N)C)I .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-propanenitrile” include a molecular weight of 275.09 and a molecular formula of C8H10IN3 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- Synthesis and Characterization : The synthesis of compounds related to 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves reactions with other chemicals like pyridine and indane-1,3-dione. These processes typically result in high yields and the structures of the new compounds are confirmed using techniques like NMR, GC-MS, and IR spectral analysis (Asiri & Khan, 2011).
Coordination Chemistry and Metal Complexes
- Formation of Metal Adducts : Research demonstrates the ability of similar compounds to react with metal ions. For instance, diorganotin(IV) derivatives containing the 3,5-dimethylpyrazole ligand show coordination to the tin atom through pyridyl nitrogen atoms, leading to the formation of coordination polymers (Cui, Cao, & Tang, 2005).
Photophysical Properties
- Luminescent Properties in Lanthanide Complexes : Research on lanthanide complexes based on similar pyrazole ligands reveals interesting photophysical properties. For example, a ytterbium complex with a pyrazole-based ligand exhibited noticeable luminescence, despite a high energy triplet state of the ligand, unfavorable for sensitization of the Yb3+ ion (Taydakov et al., 2020).
Biological Activities
- Growth Regulatory Activity : Pyrazole derivatives have been shown to possess growth regulatory activities. Compounds synthesized from reactions involving similar pyrazole structures have potential as new growth stimulators (Eliazyan et al., 2011).
Electronic and Optical Properties
- Electronic and Optical Studies : Studies on pyrazole compounds, akin to the one , have explored their structural, electronic, optical, and charge transport properties. These studies include analysis of molecular orbitals and investigation of properties like ionization potential and electron affinity (Irfan et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-iodo-3,5-dimethylpyrazol-1-yl)thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2S/c1-6-9(10)7(2)12(11-6)8-3-4-15(13,14)5-8/h8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMAQDWMORHNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


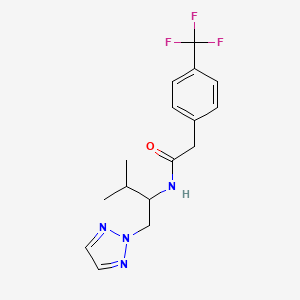

![3-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2427899.png)
![Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate](/img/structure/B2427900.png)
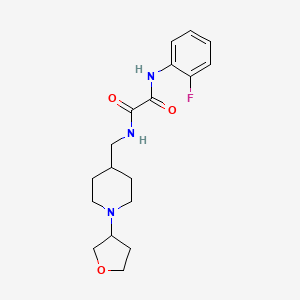
![2-Chloro-1-(1,1-dioxo-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)ethanone](/img/structure/B2427902.png)
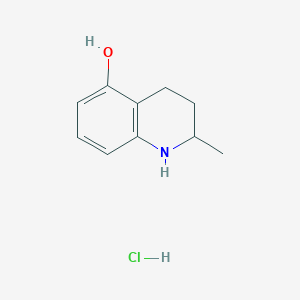
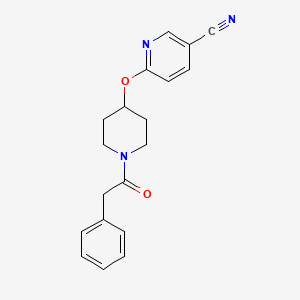
![N-(2,6-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2427908.png)
![N-(4-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2427909.png)

![N-(2-methoxyethyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2427912.png)
